molecular formula C10H14ClNO B3078183 {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride CAS No. 1049787-31-6

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride

Cat. No.: B3078183
CAS No.: 1049787-31-6
M. Wt: 199.68 g/mol
InChI Key: BLUYLCODXZLUJE-UHFFFAOYSA-N
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Description

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenylamine group substituted with a 2-methyl-2-propen-1-yloxy group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride typically involves the reaction of 2-methyl-2-propen-1-ol with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted phenylamine derivatives .

Scientific Research Applications

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride
  • {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride

Uniqueness

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-methylprop-2-enoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6H,1,7,11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYLCODXZLUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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